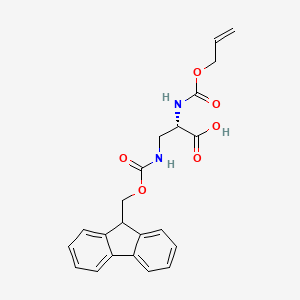

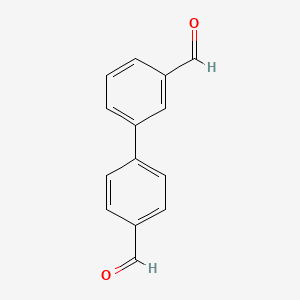

(E)-ethyl 3-(benzyloxy)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylate monomers, which “(E)-ethyl 3-(benzyloxy)acrylate” could be a part of, often involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethyl amine . This process can result in excellent conversions of alcohols to their corresponding esters within a short reaction time .Chemical Reactions Analysis

The chemical reactions involving acrylate monomers like “this compound” are complex and can involve various stages . For instance, the reaction of (meth)acryloyl chloride with alcohols can lead to the formation of esters .Applications De Recherche Scientifique

Synthetic Applications as a Building Block

(E)-ethyl 3-(benzyloxy)acrylate has been utilized in synthetic chemistry, particularly as a gem-difluorination building block. This chemical is instrumental in introducing the difluoromethene subunit into new hydroxy esters. For instance, its reaction with aldehydes in the presence of zinc in DMF (Dimethylformamide) produces β-hydroxy esters through the Reformatsky reaction mode, showing its versatility and multifunctionality in organic synthesis (Peng, Zhao, & Zhu, 2006).

Stereospecific Synthesis in Medicinal Chemistry and Polymer Industry

The compound is of interest for stereospecific synthesis of aryloxy and amino substituted acrylates, which holds potential in medicinal chemistry and the polymer industry. A non-metallic method has been developed for this purpose, highlighting the compound's role in expanding the range of available synthetic routes for these types of acrylates (Kabir et al., 2012).

In Polymerization Processes

This compound exhibits significant roles in various polymerization processes. It has been used as an effective chain transfer reagent in radical polymerizations of different monomers, such as methyl methacrylate, styrene, and n-butyl acrylate. Its inclusion in these processes can affect the molecular structure and properties of the resulting polymers, demonstrating its applicability in advanced polymer chemistry (Sato et al., 1995).

Role in Photopolymerization

This chemical also finds application in photopolymerization processes. For example, borane complexes containing amine and phosphine ligands have been proposed as coinitiators in acrylate photopolymerization in combination with this compound. Such applications showcase the compound's relevance in light-induced polymerization methods and its potential to innovate in this field (Lalevée et al., 2008).

In Synthesis of Polyolefins

The compound is used in the synthesis of various branched, carboxylic acid-functionalized polyolefins. It has been demonstrated that α-diimine-based palladium catalysts can efficiently copolymerize ethylene with acrylates like this compound, leading to new materials with potentially enhanced properties (Dai & Chen, 2018).

Propriétés

IUPAC Name |

ethyl (E)-3-phenylmethoxyprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDELNQUDLFIEOJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)

![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2719030.png)